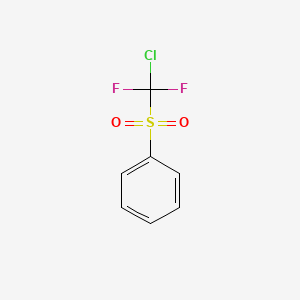

((Chlorodifluoromethyl)sulfonyl)benzene

Descripción general

Descripción

((Chlorodifluoromethyl)sulfonyl)benzene is a powerful and versatile reagent used in organic and synthetic chemistry. It is a colorless, volatile liquid with a melting point of -60 °C and a boiling point of 76 °C . The compound consists of a substituted benzene ring with a sulfur atom attached to the carbon atom of the ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

((Chlorodifluoromethyl)sulfonyl)benzene can be synthesized through various methods. One common approach involves the reaction of chlorodifluoromethane with sulfur dioxide in the presence of a catalyst . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

((Chlorodifluoromethyl)sulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols . Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and controlled temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate in Organic Synthesis

((Chlorodifluoromethyl)sulfonyl)benzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex compounds. This includes the synthesis of bioactive molecules, where it has been used to create compounds with potential antimicrobial and anticancer properties.

2. Difluoromethylation Reactions

The compound is employed in difluoromethylation reactions, where it acts as a reagent for introducing difluoromethyl groups into other organic substrates. This process is significant in synthesizing pharmaceuticals and agrochemicals, enhancing the biological activity of the resultant compounds .

Biological Applications

1. Biochemical Pathways

Research has explored the effects of this compound on biological systems. Studies indicate that it can interact with specific enzymes or receptors, influencing various biochemical pathways. Its potential use in drug development is under investigation, particularly for therapeutic applications targeting specific diseases.

2. Toxicological Studies

Although primarily a synthetic intermediate, understanding the toxicological profile of this compound is essential. Investigations into its safety and environmental impact are ongoing, especially concerning its effects on human health when exposed over extended periods .

Industrial Applications

1. Specialty Chemicals Production

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for creating advanced materials with specific thermal and conductive characteristics.

2. Material Science

Recent studies have highlighted its role in material science applications, particularly concerning its thermal stability and conductivity. Investigations into these properties have opened new avenues for using this compound in high-performance materials.

Case Studies

Mecanismo De Acción

The mechanism of action of ((Chlorodifluoromethyl)sulfonyl)benzene involves its ability to act as an electrophile in various chemical reactions. The compound can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

((Chlorodifluoromethyl)sulfonyl)benzene is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in both nucleophilic substitution and oxidation-reduction reactions makes it a valuable reagent in synthetic chemistry .

Actividad Biológica

((Chlorodifluoromethyl)sulfonyl)benzene, also known as CFMSB, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of CFMSB, supported by research findings, data tables, and case studies.

This compound has the molecular formula CHClFOS and is characterized by the presence of a chlorodifluoromethyl group attached to a sulfonyl-benzene moiety. Its unique structure contributes to its lipophilicity and reactivity, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CFMSB and its derivatives. For example, a study on sulfonamide derivatives indicated that compounds similar to CFMSB exhibited moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The derivatives demonstrated significant inhibition rates at concentrations of 50 μg/mL, with some compounds achieving over 80% inhibition against S. aureus .

Table 1: Antimicrobial Activity of CFMSB Derivatives

| Compound | Target Bacteria | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|---|

| 4e | S. aureus | 80.69 | 50 |

| 4g | K. pneumoniae | 79.46 | 50 |

| 4h | S. aureus | 68.30 | 50 |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. Compounds derived from CFMSB exhibited significant anti-proliferative effects, with IC values ranging from 1.52 to 6.31 μM against cancer cell lines while showing selectivity for cancerous cells over normal cells .

Case Study: Apoptosis Induction

In one notable study, compound 4e , a derivative of CFMSB, was shown to induce apoptosis in MDA-MB-231 cells significantly. The percentage of annexin V-FITC-positive apoptotic cells increased from 0.18% to 22.04%, indicating a potent apoptotic effect compared to control groups . This finding underscores the potential of CFMSB derivatives as candidates for cancer therapy.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

- Carbonic Anhydrase Inhibition : Several studies reported that compounds similar to CFMSB inhibited carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and bacterial metabolism. The IC values for CA IX inhibition ranged from 10.93 to 25.06 nM for various derivatives .

- Structure-Activity Relationship (SAR) : Density functional theory (DFT) calculations have been employed to elucidate the structure-activity relationships of sulfonylurea derivatives, providing insights into their antibacterial mechanisms and guiding the design of more effective compounds .

Propiedades

IUPAC Name |

[chloro(difluoro)methyl]sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKIZVXCLNLUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647179 | |

| Record name | [Chloro(difluoro)methanesulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930836-30-9 | |

| Record name | [Chloro(difluoro)methanesulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.